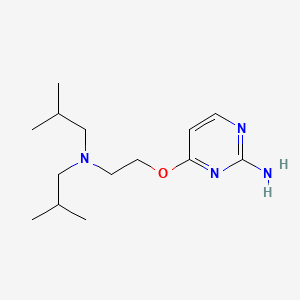
Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- typically involves the reaction of 2-amino pyrimidine with 2-diisobutylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as EDC.HCl and DMAP in a solvent like dichloromethane. The reaction mixture is stirred overnight at 50°C to yield the desired product .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of pyrimidine derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
Pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of pyrimidine, 2-amino-4-(2-diisobutylaminoethoxy)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-diaryl pyrimidine
Properties
CAS No. |
102207-76-1 |
|---|---|
Molecular Formula |
C14H26N4O |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
4-[2-[bis(2-methylpropyl)amino]ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C14H26N4O/c1-11(2)9-18(10-12(3)4)7-8-19-13-5-6-16-14(15)17-13/h5-6,11-12H,7-10H2,1-4H3,(H2,15,16,17) |
InChI Key |
PCQHIQNBBCVCED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCOC1=NC(=NC=C1)N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


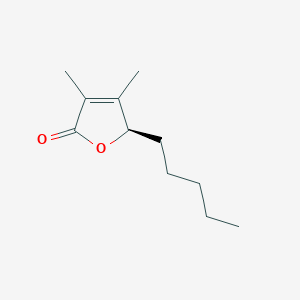

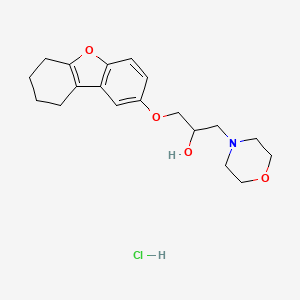
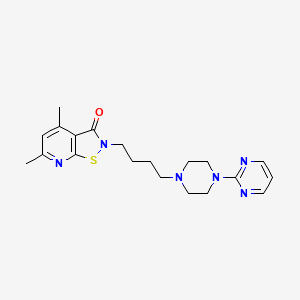

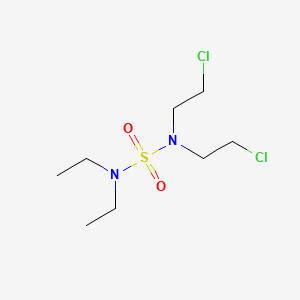
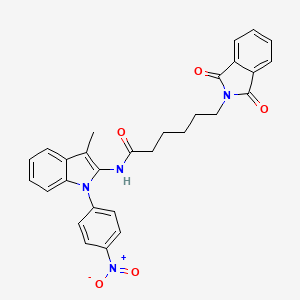


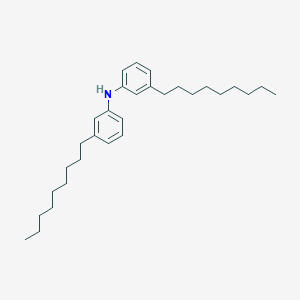

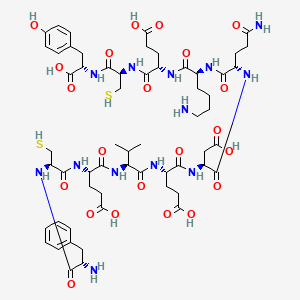
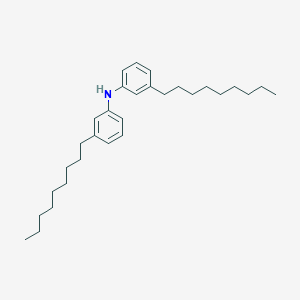
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)
